molecular formula C24H20N2O9S4 B13797452 Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- CAS No. 7218-44-2

Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-

Cat. No.: B13797452
CAS No.: 7218-44-2
M. Wt: 608.7 g/mol
InChI Key: ZOLXCJSPJPWPLO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- is a chemical compound with the molecular formula C24H20N2O9S4. It is known for its unique structure, which includes two benzenesulfonamide groups connected by an oxygen bridge and further substituted with phenylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- typically involves the reaction of benzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzenesulfonamide+Phenylsulfonyl chlorideBenzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)-\text{Benzenesulfonamide} + \text{Phenylsulfonyl chloride} \rightarrow \text{Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-} Benzenesulfonamide+Phenylsulfonyl chloride→Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)-

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzenesulfonamide compounds .

Scientific Research Applications

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide groups but without the oxygen bridge and additional phenylsulfonyl groups.

    N-(Phenylsulfonyl)benzenesulfonamide: Similar structure but lacks the oxygen bridge connecting two benzenesulfonamide groups.

Uniqueness

Its ability to inhibit specific enzymes and its structural complexity make it a valuable compound for research and industrial applications.

Properties

CAS No.

7218-44-2

Molecular Formula

C24H20N2O9S4

Molecular Weight

608.7 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C24H20N2O9S4/c27-36(28,21-7-3-1-4-8-21)25-38(31,32)23-15-11-19(12-16-23)35-20-13-17-24(18-14-20)39(33,34)26-37(29,30)22-9-5-2-6-10-22/h1-18,25-26H

InChI Key

ZOLXCJSPJPWPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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